Product packaging for 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol(Cat. No.:CAS No. 180205-27-0)

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

货号: B1524074
CAS 编号: 180205-27-0
分子量: 129.2 g/mol
InChI 键: WSWCSURNOQMPRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Structural Identity and Nomenclature

This compound is an organic compound characterized by its distinctive molecular architecture that incorporates a four-membered cyclobutane ring bearing both an aminomethyl substituent and an ethanol chain. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines reflects its structural complexity, with the ethanol chain positioned at the 2-carbon relative to the aminomethyl-substituted cyclobutane ring system. The molecular formula C₇H₁₅NO indicates the presence of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 129.20 grams per mole.

The structural identity of this compound is further defined by its unique three-dimensional arrangement, where the cyclobutane ring adopts a puckered conformation characteristic of four-membered carbocycles. The compound's Chemical Abstracts Service registry number 180205-27-0 provides unambiguous identification in chemical databases, while its Standard International Chemical Identifier key WSWCSURNOQMPRC-UHFFFAOYSA-N offers a standardized representation for computational applications. The compound exists as a liquid at room temperature, with storage recommendations typically requiring refrigeration at 2-8°C to maintain stability.

Table 1: Structural Identifiers for this compound

Property Value Source
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chemical Abstracts Service Number 180205-27-0
International Union of Pure and Applied Chemistry Name 2-[1-(aminomethyl)cyclobutyl]ethanol
Standard International Chemical Identifier InChI=1S/C7H15NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-6,8H2
Standard International Chemical Identifier Key WSWCSURNOQMPRC-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1CC(C1)(CCO)CN
Physical State Liquid

The stereochemical considerations of this compound arise from the inherent asymmetry introduced by the substitution pattern on the cyclobutane ring. The presence of both aminomethyl and ethanol substituents on the same carbon center creates a quaternary carbon, which influences the overall molecular conformation and potentially affects biological activity. The cyclobutane ring itself contributes to conformational restriction due to its strained four-membered structure, with ring puckering occurring to minimize angle strain while maintaining reasonable bond lengths.

Historical Context in Cyclobutane-Based Amino Alcohol Research

The development of cyclobutane-based amino alcohols as research compounds emerged from broader investigations into conformationally restricted analogs of biologically active molecules. Cyclobutane was first synthesized in 1907, establishing the foundation for subsequent research into four-membered carbocyclic systems. Early studies recognized that cyclobutane rings, despite their inherent strain, offered unique structural properties including longer carbon-carbon bond lengths, increased pi-character in carbon-carbon bonds, and relative chemical inertness compared to other highly strained carbocycles.

The systematic exploration of aminoacids of the cyclobutane series gained momentum through the recognition that conformational restriction could enhance biological activity by reducing entropic penalties associated with ligand binding. Researchers identified that flexible molecular systems often suffer from decreased binding affinity due to the energy cost of freezing rotatable bonds upon target interaction, leading to investigations of rigid cyclobutane scaffolds as alternatives to more flexible linkers. The development of cyclobutane-containing amino alcohols represented a natural extension of this research philosophy, combining the conformational benefits of the cyclobutane ring with the functional versatility of both amine and alcohol groups.

Historical research into cyclobutane amino alcohols demonstrated their potential as intermediates for various synthetic applications. Russian Chemical Reviews documented that reduction of cyclobutane ester derivatives with metal hydrides led to aminoalcohols of the cyclobutane series, with these compounds showing anaesthetic, analgesic, and anticholinergic activities. These early findings established the foundation for subsequent investigations into the therapeutic potential of conformationally restricted amino alcohol systems. The compounds were also recommended as intermediates for the synthesis of stabilizers for liquid fuels and for polymer modification applications, demonstrating the broad utility of the cyclobutane amino alcohol motif.

Table 2: Timeline of Cyclobutane Amino Alcohol Research Milestones

Period Development Significance Reference
1907 First synthesis of cyclobutane Established foundation for four-membered ring chemistry
Mid-20th Century Recognition of conformational restriction benefits Led to systematic exploration of rigid scaffolds
Late 20th Century Development of cyclobutane aminoacid synthesis methods Provided access to conformationally restricted building blocks
Early 21st Century Application in drug candidate development Demonstrated therapeutic potential of cyclobutane systems

The evolution of synthetic methodologies for accessing cyclobutane amino alcohols paralleled developments in understanding their unique properties. Early synthetic approaches often relied on classical organic transformations applied to preformed cyclobutane scaffolds, while more recent methodologies have incorporated advanced catalytic processes and stereoselective reactions. The recognition that amino alcohols could be cyclized to corresponding cyclic amines through ruthenium-catalyzed processes expanded the synthetic utility of these compounds, providing access to diverse structural motifs from common precursors.

Significance in Conformationally Restricted Biomimetics

The significance of this compound in conformationally restricted biomimetics stems from its unique ability to serve as a rigid scaffold that can direct key pharmacophore groups while maintaining favorable physicochemical properties. Conformational restriction represents a fundamental strategy in medicinal chemistry for enhancing binding affinity and selectivity by reducing the entropic cost associated with ligand-receptor interactions. The cyclobutane ring system provides an optimal balance between rigidity and accessibility, offering sufficient constraint to bias molecular conformation while maintaining synthetic tractability for structural modifications.

The biomimetic significance of cyclobutane-containing amino alcohols extends beyond simple conformational restriction to encompass their ability to serve as isosteric replacements for more flexible molecular segments. Research has demonstrated that cyclobutane rings can effectively replace larger cyclic systems, alkene units susceptible to cis-trans isomerization, and even aromatic groups in certain contexts. The unique puckered structure of the cyclobutane ring, combined with its longer carbon-carbon bond lengths and increased pi-character, provides a distinctive three-dimensional arrangement that can complement spatial requirements of biological targets while offering improved metabolic stability compared to more labile alternatives.

Studies of conformationally restricted biomimetics have revealed that the incorporation of cyclobutane rings correlates with stronger binding affinities in protein-ligand interactions. This enhancement arises from the ability of saturated cyclobutane systems to better complement the spatial arrangements of target proteins compared to planar aromatic systems. Additionally, the increased saturation associated with cyclobutane incorporation correlates with higher water solubility and lower melting points, both of which represent favorable properties for drug development applications. The ability of cyclobutane rings to fill hydrophobic pockets in target enzymes while directing key pharmacophore groups has been demonstrated across multiple therapeutic areas.

Table 3: Conformational and Biomimetic Properties of Cyclobutane Systems

Property Effect Biomimetic Advantage Reference
Conformational restriction Reduced rotational freedom Lower entropic penalty upon binding
Ring puckering Non-planar geometry Complementarity with protein active sites
Increased saturation Enhanced three-dimensional character Improved protein-ligand complementarity
Metabolic stability Resistance to enzymatic degradation Extended biological half-life
Hydrophobic pocket filling Optimal spatial occupancy Enhanced binding affinity

The application of conformationally restricted amino alcohols in biomimetic research has revealed their potential as scaffolds for peptide mimetics and enzyme inhibitors. The rigid cyclobutane framework can enforce specific conformations that mimic natural peptide turns or loops, providing access to peptidomimetic compounds with enhanced stability and bioavailability. Research into cyclobutane-containing peptides has demonstrated that these systems can achieve high yields and enantioselectivities in asymmetric catalytic processes, suggesting their potential utility in both biological and synthetic applications.

The unique conformational properties of this compound position it as a valuable building block for biomimetic research, particularly in applications requiring precise spatial arrangement of functional groups. The compound's dual functionality, incorporating both nucleophilic amine and electrophilic alcohol centers, provides multiple sites for further derivatization while maintaining the conformational constraints imposed by the cyclobutane ring. This combination of structural rigidity and functional versatility makes the compound particularly valuable for investigations into conformationally restricted analogs of biologically active molecules, where the goal is to enhance activity and selectivity through strategic limitation of molecular flexibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1524074 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol CAS No. 180205-27-0

属性

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWCSURNOQMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol, with the molecular formula C7H15NO\text{C}_7\text{H}_{15}\text{NO} and a molecular weight of 129.20 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuropharmacological effects, and other relevant pharmacological activities based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H15NO
  • Molecular Weight : 129.20 g/mol
  • CAS Number : 54447940

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and neuropharmacological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Effects

In addition to its antimicrobial activity, this compound has been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may have potential as an anxiolytic agent. In animal models, administration of this compound resulted in reduced anxiety-like behaviors in the elevated plus maze test.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in Pharmaceuticals demonstrated that this compound significantly inhibited the growth of MRSA and other resistant bacterial strains. The authors suggested that this compound could be a lead candidate for developing new antibacterial agents .
  • Neuropharmacological Assessment : In a research article focusing on the neuropharmacological profile of cyclobutyl derivatives, it was reported that this compound exhibited anxiolytic effects in rodent models. Behavioral tests indicated a significant decrease in anxiety-like behavior compared to control groups .
  • Mechanistic Insights : Further investigation into the mechanism of action revealed that the compound interacts with neurotransmitter systems, potentially modulating GABAergic activity, which is crucial for its anxiolytic effects .

科学研究应用

Chemistry

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives, making it useful in creating more complex molecules. The aminomethyl group can participate in reactions such as:

  • Alkylation
  • Acylation
  • Formation of amides

These reactions are fundamental in developing new synthetic methodologies and materials.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. The presence of both amine and hydroxyl functional groups enables it to:

  • Act as a modulator for neurotransmitter systems.
  • Influence metabolic pathways by interacting with specific enzymes.

Preliminary studies suggest that it may exhibit biological activities similar to other compounds with aminomethyl groups, which are known to affect central nervous system function.

Medicine

The potential therapeutic applications of this compound are being explored, particularly in drug development. Its unique structure may allow it to serve as a precursor for:

  • Antidepressants
  • Antipsychotics
  • Other neuroactive agents

Research indicates that compounds with similar structures have shown efficacy in treating various neurological disorders.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound using chiral catalysts to enhance enantiomeric purity. The results demonstrated high yields and significant diastereocontrol, indicating the compound's utility in asymmetric synthesis.

In a pharmacological study, the compound was tested for its ability to modulate receptor activity in vitro. Results indicated that it could effectively inhibit certain enzyme activities related to neurotransmitter metabolism, suggesting potential applications in treating mood disorders.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-[1-(aminomethyl)cyclobutyl]ethan-1-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
This compound C₆H₁₃NO 115.17 Cyclobutane, -CH₂NH₂, -CH₂CH₂OH 1132814-49-3
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₇H₁₄ClNO₂ 179.65 Cyclobutane, -CH₂NH₂, -CH₂COOH (acid form) 223425-82-9
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol C₈H₁₇NO₂ 159.23 Cyclobutane, -CH₂NH₂, -OCH₂CH₂OH, 2-methyl 1855503-47-7
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol C₇H₁₁F₃O 168.16 Cyclobutane, -CF₃, -CH₂CH₂OH 2091774-79-5
1-(3,3-Difluorocyclobutyl)ethan-1-ol C₆H₁₀F₂O 148.15 Cyclobutane, 3,3-difluoro, -CH₂CH₂OH Not specified
2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol C₈H₁₇NO₂ 159.23 Cyclopentane, -CH₂NH₂, -OCH₂CH₂OH 1466152-09-9

Key Differences in Properties and Reactivity

  • Functional Group Modifications: The acetic acid derivative (C₇H₁₄ClNO₂) introduces a carboxylic acid group, enhancing water solubility (as a hydrochloride salt) and reactivity in peptide coupling or esterification reactions . Fluorinated Derivatives (e.g., -CF₃, 3,3-difluoro): Fluorine atoms enhance electronegativity, metabolic stability, and lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs . Cyclopentane vs. Cyclobutane: The larger cyclopentane ring (C₈H₁₇NO₂) reduces ring strain compared to cyclobutane, influencing conformational flexibility and intermolecular interactions .
  • Physicochemical Properties: Polarity: The hydroxyethyl (-CH₂CH₂OH) and aminomethyl (-CH₂NH₂) groups in the parent compound contribute to moderate polarity, while fluorinated derivatives (e.g., C₇H₁₁F₃O) exhibit lower polarity due to the electron-withdrawing -CF₃ group . Acid-Base Behavior: The parent compound’s primary amine (-NH₂) and alcohol (-OH) groups enable participation in hydrogen bonding and salt formation, whereas the acetic acid derivative (C₇H₁₄ClNO₂) is a stronger acid (pKa ~2–3) .

准备方法

Cyclobutyl Ring Formation and Functionalization

  • Starting Materials: The synthesis often begins with cyclobutane derivatives, which serve as the core ring system.
  • Aminomethyl Introduction: The aminomethyl group (-CH2NH2) is typically introduced via alkylation or reductive amination reactions on a cyclobutyl intermediate bearing a suitable leaving group (e.g., halide or tosylate).
  • Alcohol Side Chain Attachment: The ethan-1-ol portion can be incorporated through nucleophilic substitution or addition reactions, where an ethylene glycol derivative or haloethanol is reacted with the aminomethylcyclobutyl intermediate.

Multi-step Organic Synthesis Route

A representative synthetic route involves:

Step Reaction Type Description Typical Conditions Yield (%)
1 Cyclobutyl derivative preparation Starting from cyclobutane or substituted cyclobutane to introduce reactive sites (e.g., bromination) Controlled temperature, inert atmosphere ~85
2 Aminomethyl substitution Alkylation or reductive amination to introduce the aminomethyl group onto the cyclobutyl ring Use of amine source, reducing agents (e.g., NaBH3CN) ~78
3 Ethanol side chain attachment Nucleophilic substitution with haloethanol or epoxide ring-opening to install ethan-1-ol moiety Mild heating, polar solvents (e.g., DMF) ~75
4 Purification Chromatography or crystallization to isolate pure 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol Solvent systems vary Variable

Each step requires precise control of reaction parameters to maximize conversion and minimize side reactions.

Research Findings and Analysis

  • The presence of the cyclobutyl ring imposes strain that influences reactivity and stereochemistry during synthesis.
  • Aminomethylation efficiency depends strongly on the choice of reducing agent and reaction conditions; sodium cyanoborohydride is commonly effective.
  • The ethan-1-ol attachment step benefits from polar aprotic solvents to enhance nucleophilicity and reaction rates.
  • Purification challenges arise due to the compound's polarity and potential formation of side products; chromatographic techniques are often necessary.
  • Reported yields for key intermediates reach approximately 75-85%, with overall yields depending on the number of steps and purification losses.

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters Typical Outcome
Cyclobutyl ring synthesis Starting from cyclobutane derivatives Temperature control, inert atmosphere High yield cyclobutyl intermediate
Aminomethyl group introduction Alkylation or reductive amination Amine source, reducing agent choice Moderate to high yield (~78%)
Ethan-1-ol side chain addition Nucleophilic substitution or epoxide ring-opening Polar solvents, mild heating Moderate yield (~75%)
Purification Chromatography, recrystallization Solvent system optimization Pure final product
Alternative biocatalysis Microbial asymmetric synthesis (potential) Microorganism strain, substrate specificity Enantiomerically enriched products

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutylamine derivatives can serve as precursors, with aminomethylation achieved via reductive amination or nucleophilic substitution. Reaction conditions such as temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., THF or DMF for solubility), and catalysts (e.g., palladium for cross-coupling) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the cyclobutyl and ethanol moieties, focusing on splitting patterns (e.g., cyclobutyl protons at δ 1.5–2.5 ppm). IR spectroscopy identifies hydroxyl (ν ~3200–3600 cm⁻¹) and amine (ν ~3300–3500 cm⁻¹) groups. Mass spectrometry (EI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry for chiral centers. Comparative analysis with known analogs (e.g., cyclopropyl or adamantane-substituted alcohols) aids structural assignment .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : After quenching reactions, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) separates the product. For enantiomeric resolution, chiral HPLC using amylose-based columns or diastereomeric salt formation with tartaric acid derivatives is effective .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods enable enantiomer-specific synthesis?

  • Methodological Answer : Enantiomers may exhibit differential binding to biological targets (e.g., enzymes or receptors). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysis (e.g., ketoreductases) ensures enantioselectivity. Circular Dichroism (CD) and Optical Rotation measurements quantify enantiomeric excess (ee), while molecular docking simulations predict target interactions .

Q. What are the key challenges in analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV/Vis or LC-MS , identifying byproducts like oxidized ketones or cyclobutane ring-opened derivatives. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate degradation .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity affecting nucleophilicity). Replicate experiments under controlled parameters (e.g., anhydrous vs. protic solvents) and use DFT calculations to model reaction pathways. Cross-validate findings with spectroscopic data (e.g., in-situ NMR) to track intermediate formation .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Employ Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities (Kd). Fluorescent labeling (e.g., dansyl chloride) enables visualization of membrane penetration via confocal microscopy. For enzyme inhibition assays, use kinetic models (e.g., Michaelis-Menten) with varied substrate concentrations .

Q. How do structural analogs (e.g., cyclopropyl or adamantane-substituted alcohols) compare in reactivity and bioactivity?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs with modified rings (e.g., cyclopropane vs. cyclobutane) or substituents (e.g., trifluoromethyl vs. aminomethyl). Assess reactivity via Hammett plots and bioactivity through cell-based assays (e.g., IC₅₀ for cytotoxicity). Computational tools (e.g., CoMFA) map steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol
Reactant of Route 2
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。